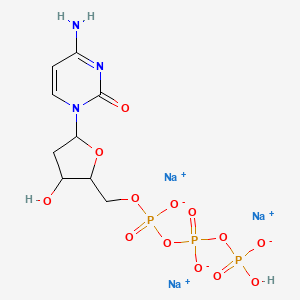

Deoxycytidine triphosphate trisodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deoxycytidine triphosphate trisodium salt is a nucleoside triphosphate that plays a crucial role in the synthesis of DNA. It is composed of a nucleobase (cytosine) attached to deoxyribose, with a chain of three phosphate residues bound to the 5’-hydroxyl group of the sugar . This compound is essential for DNA polymerase-driven reactions, such as polymerase chain reaction (PCR), DNA sequencing, and other molecular biology methods .

Métodos De Preparación

Deoxycytidine triphosphate trisodium salt can be synthesized through two primary pathways: the de novo pathway and the salvage pathway. In the de novo pathway, the compound is synthesized from simpler molecules through a series of enzymatic reactions. In the salvage pathway, it is produced from pre-existing nucleosides through phosphorylation .

De Novo Pathway: This pathway involves the synthesis of this compound from cytidine through multiple phosphorylation steps.

Salvage Pathway: In this pathway, this compound is synthesized from deoxycytidine through phosphorylation by specific kinases.

Análisis De Reacciones Químicas

Deoxycytidine triphosphate trisodium salt undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Deoxycytidine triphosphate trisodium salt has numerous applications in scientific research, including:

DNA Synthesis: It is a critical component in DNA polymerase-driven reactions, such as PCR and DNA sequencing.

Molecular Biology: The compound is used in various molecular biology techniques, including cDNA synthesis and real-time PCR.

Biochemistry: It is utilized in studies of nucleotide pools, nucleotide selectivity, and enzyme specificity.

Medicine: This compound is used in research related to genetic disorders and cancer.

Mecanismo De Acción

Deoxycytidine triphosphate trisodium salt exerts its effects by serving as a substrate for DNA polymerases and reverse transcriptases. These enzymes incorporate the compound into the growing DNA strand during DNA synthesis . Additionally, this compound acts as an allosteric regulator of deoxycytidylate (dCMP) deaminase, influencing the balance of nucleotide pools within the cell .

Comparación Con Compuestos Similares

Deoxycytidine triphosphate trisodium salt is unique among nucleoside triphosphates due to its specific role in DNA synthesis. Similar compounds include:

Deoxyadenosine triphosphate (dATP): Another nucleoside triphosphate used in DNA synthesis.

Deoxyguanosine triphosphate (dGTP): A nucleoside triphosphate involved in DNA synthesis.

Deoxythymidine triphosphate (dTTP): A nucleoside triphosphate that participates in DNA synthesis.

Each of these compounds has a specific role in the synthesis of DNA, but this compound is unique in its regulation of deoxycytidylate (dCMP) deaminase and its involvement in the conversion to deoxythymidine triphosphate (dTTP) .

Propiedades

Fórmula molecular |

C9H13N3Na3O13P3 |

|---|---|

Peso molecular |

533.10 g/mol |

Nombre IUPAC |

trisodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3 |

Clave InChI |

WBIPTAOOMJEGQO-UHFFFAOYSA-K |

SMILES canónico |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12461070.png)

![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12461081.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B12461082.png)

![N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B12461083.png)

![9-[2-(heptyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B12461088.png)

![2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461123.png)

![N-benzyl-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461128.png)

![Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12461129.png)

![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide](/img/structure/B12461131.png)

![1-(4-bromobenzyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B12461134.png)